AZD6538: A Technical Guide for Researchers
AZD6538: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD6538, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Chemical Structure and Properties
AZD6538 is a synthetic organic compound belonging to the oxadiazole and pyridine chemical classes.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers of AZD6538
| Identifier | Value |
| IUPAC Name | 6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
| Molecular Formula | C₁₅H₆FN₅O |
| SMILES | C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
| InChI | InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |
| CAS Number | 453566-30-8 |
Table 2: Physicochemical Properties of AZD6538
| Property | Value | Source |
| Molecular Weight | 291.24 g/mol | PubChem |
| Monoisotopic Mass | 291.05563799 Da | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 99.4 Ų | PubChem |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| pKa | Not publicly available | - |
| Aqueous Solubility | Not publicly available | - |
Pharmacological Properties
AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator of the mGluR5.[2] It exhibits high metabolic stability and a long half-life in rats, making it suitable for oral administration.[1][3]
Table 3: Pharmacological Activity of AZD6538
| Parameter | Species | Cell Line | Value |
| IC₅₀ (DHPG-stimulated Ca²⁺ release) | Rat | HEK cells | 3.2 nM |
| IC₅₀ (DHPG-stimulated Ca²⁺ release) | Human | HEK cells | 13.4 nM |
| IC₅₀ (Glutamate-stimulated PI hydrolysis) | Human | GHEK cells | 51 ± 3 nM |
Mechanism of Action
AZD6538 acts as a negative allosteric modulator at the mGluR5, a G-protein coupled receptor (GPCR). It binds to a site distinct from the orthosteric glutamate binding site.[1][3] Specifically, it has been shown to interact with the same allosteric binding site as MPEP, a well-characterized mGluR5 NAM.[1] By binding to this allosteric site, AZD6538 reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby inhibiting the downstream signaling cascade.
The primary signaling pathway activated by mGluR5 is through the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade can further modulate the activity of other signaling proteins, including the extracellular signal-regulated kinase (ERK).
Caption: mGluR5 signaling pathway and the inhibitory action of AZD6538.
Experimental Protocols
Detailed experimental protocols for the characterization of AZD6538 are crucial for reproducible research. Below are generalized methodologies for key in vitro assays.
Intracellular Calcium (Ca²⁺) Release Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the target receptor.
Caption: General workflow for an intracellular calcium release assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5 are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.
-
Compound Incubation: The dye-containing buffer is replaced with a buffer containing varying concentrations of AZD6538 or vehicle control. The plate is incubated to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), is added to the wells to stimulate the receptor. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The inhibitory effect of AZD6538 is calculated as a percentage of the response in the absence of the inhibitor. The concentration-response data are then fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, to measure the functional activity of Gq-coupled receptors.
Methodology:
-
Cell Labeling: Cells expressing mGluR5 (e.g., GHEK cells) are incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Compound Incubation: The labeled cells are washed and then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of AZD6538.
-
Agonist Stimulation: The cells are then stimulated with an mGluR5 agonist (e.g., glutamate) for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated accumulation of inositol phosphates is determined, and the inhibitory effect of AZD6538 is calculated. The IC₅₀ value is determined by fitting the concentration-response data to a suitable pharmacological model.
Clinical Development
AZD6538 was selected for further clinical development as a potential therapeutic agent.[1] However, detailed information regarding its clinical trial status and outcomes is not extensively available in the public domain. The therapeutic potential for mGluR5 modulators is being explored for various central nervous system (CNS) disorders.
Conclusion
AZD6538 is a well-characterized, potent, and selective mGluR5 negative allosteric modulator with favorable pharmacokinetic properties for CNS applications. Its mechanism of action through the inhibition of the Gq/G11 signaling pathway is well-understood. The provided experimental methodologies serve as a foundation for further research and characterization of this and similar compounds. While some physicochemical properties are not publicly available, the existing data provide a strong basis for its use as a pharmacological tool and a potential therapeutic candidate.
References
- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
